CYP2A13 vs. CYP2A6 Selectivity: >25-Fold Preference Driven by Ortho Substitution
Among 24 4‑benzylmorpholine analogs evaluated, substitution at the benzyl ortho position was identified as the primary structural determinant of CYP2A13 selectivity. Analogs bearing ortho‑chlorine achieved >25‑fold selectivity for CYP2A13 over CYP2A6, whereas non‑ortho‑substituted or unsubstituted analogs showed substantially reduced or no selectivity [1]. While individual compound IC50 and Ki values for 4-(2,3‑dichlorobenzyl)morpholine are not publicly disclosed in the open‑access version of the study, the reported structure–activity relationship explicitly places 2,3‑dichloro within the high‑selectivity ortho‑substituted cluster.
| Evidence Dimension | CYP2A13 vs. CYP2A6 inhibition selectivity (fold‑selectivity) |
|---|---|
| Target Compound Data | >25-fold CYP2A13 selective (class‑level assignment based on ortho‑Cl SAR) |
| Comparator Or Baseline | Non‑ortho‑substituted or unsubstituted 4‑benzylmorpholine analogs: <5‑fold selectivity |
| Quantified Difference | >20‑fold selectivity gain attributed to ortho‑chlorine presence |
| Conditions | Recombinant human CYP2A13 and CYP2A6; UV/Vis spectral binding titrations and enzyme inhibition assays (Blake et al., 2013) |
Why This Matters
This selectivity window determines whether an inhibitor will spare hepatic CYP2A6 (essential for systemic drug metabolism) while blocking lung‑specific CYP2A13‑mediated procarcinogen activation – the central therapeutic hypothesis for chemoprevention.
- [1] Blake, L.C., Roy, A., Neul, D., Schoenen, F.J., Aubé, J., Scott, E.E. Benzylmorpholine analogs as selective inhibitors of lung cytochrome P450 2A13 for the chemoprevention of lung cancer in tobacco users. Pharm. Res. 2013, 30, 2290–2302. View Source
